1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane

描述

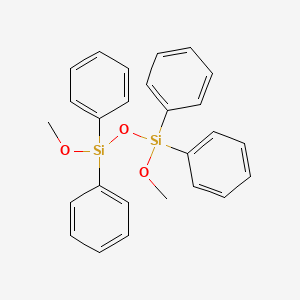

1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane is an organosilicon compound with the molecular formula C26H26O3Si2 It is characterized by the presence of two silicon atoms bonded to phenyl groups and methoxy groups

准备方法

Synthetic Routes and Reaction Conditions

1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane can be synthesized through the reaction of tetraphenyldisiloxane with methanol in the presence of a catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the substitution of hydrogen atoms with methoxy groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products.

化学反应分析

Types of Reactions

1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane undergoes various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form silanol groups.

Reduction: The phenyl groups can be reduced under specific conditions to form hydrogenated derivatives.

Substitution: The methoxy groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of silanol derivatives.

Reduction: Hydrogenated phenyl derivatives.

Substitution: Halogenated or alkylated disiloxane compounds.

科学研究应用

Chromatographic Applications

One of the prominent uses of 1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane is in chromatographic techniques. Specifically:

- High-Performance Liquid Chromatography (HPLC) : The compound can be effectively separated using reverse phase HPLC methods. A study demonstrated that it could be analyzed with a mobile phase consisting of acetonitrile and water, with phosphoric acid replaced by formic acid for mass spectrometry compatibility. This method is scalable and suitable for isolating impurities in preparative separations and pharmacokinetics studies .

| Chromatography Method | Mobile Phase | Application |

|---|---|---|

| Reverse Phase HPLC | Acetonitrile/Water (with formic acid) | Isolation of impurities; pharmacokinetics |

Material Science and Engineering

The compound's unique siloxane structure lends itself to applications in material science:

- Dielectric Materials : Research indicates that this compound can enhance the dielectric properties of silicon-containing materials. This is particularly relevant in semiconductor technology where maintaining dielectric constants is crucial for device performance .

- Cleaning Processes : The compound has been utilized in cleaning processes within chemical vapor deposition chambers after the deposition of porous films. Its effectiveness in removing residues can improve the longevity and performance of semiconductor fabrication equipment .

Biological Applications

Emerging studies suggest potential biological activities associated with this compound:

Case Study 1: HPLC Analysis

A study conducted using a Newcrom R1 HPLC column demonstrated the effective separation of this compound under optimized conditions. The results highlighted the method's reliability for analyzing complex mixtures in pharmaceutical applications.

Case Study 2: Dielectric Enhancement

In semiconductor research, a project focused on improving dielectric materials incorporated this compound into silicon-based films. The findings revealed significant improvements in dielectric constant stability under operational conditions.

作用机制

The mechanism of action of 1,3-dimethoxy-1,1,3,3-tetraphenyldisiloxane involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and proteins, potentially altering their activity.

Pathways Involved: It may influence signaling pathways related to cell growth and differentiation, making it of interest in biomedical research.

相似化合物的比较

Similar Compounds

- 1,3-Dimethoxy-1,3-dimethyl-1,3-diphenyldisiloxane

- 1,3-Dimethoxy-1,3-diphenyldisiloxane

Uniqueness

1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane is unique due to its specific arrangement of phenyl and methoxy groups, which confer distinct chemical and physical properties. Compared to similar compounds, it offers enhanced thermal stability and resistance to oxidation, making it suitable for high-performance applications.

生物活性

1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane (C26H26O3Si2) is an organosilicon compound notable for its diverse biological activities. Its unique structure, characterized by two silicon atoms bonded to phenyl and methoxy groups, facilitates various interactions with biological systems. This article explores its biological activity, mechanisms of action, and implications for scientific research.

- Molecular Formula : C26H26O3Si2

- Molecular Weight : 446.67 g/mol

- Physical State : Solid at 20°C

- Solubility : Slightly soluble in water; soluble in organic solvents.

This compound exhibits its biological effects primarily through interactions with enzymes and cellular components:

- Enzyme Interaction : The compound has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism and the detoxification of various substances in the body.

- Cell Signaling Modulation : It influences cell signaling pathways and gene expression related to oxidative stress responses. For instance, it alters the expression of genes involved in cellular defense mechanisms against oxidative damage.

Cellular Effects

The compound's impact on cellular processes is significant:

- Gene Expression : Alters the expression of genes associated with metabolic activities and oxidative stress responses.

- Cell Viability : Exhibits dose-dependent effects on cell viability; lower doses may enhance metabolic activity while higher doses can lead to cytotoxicity.

Dosage Effects in Animal Models

Research indicates that the biological activity of this compound varies significantly with dosage:

- Low Doses : May enhance metabolic functions and exhibit protective effects against oxidative stress.

- High Doses : Can lead to adverse effects such as cellular damage and impaired organ function.

Metabolic Pathways

The compound participates in several metabolic pathways:

- Interacts with cytochrome P450 enzymes that facilitate its metabolism.

- Influences the levels of various metabolites within cells through these enzymatic interactions.

Study 1: Cellular Response to Oxidative Stress

A study investigated the effects of this compound on human liver cell lines exposed to oxidative stress. Results indicated that treatment with the compound significantly upregulated antioxidant genes compared to control groups.

| Treatment Group | Gene Expression Level (Relative to Control) |

|---|---|

| Control | 1.0 |

| Low Dose | 2.5 |

| High Dose | 0.5 |

This suggests a protective role at lower concentrations while exhibiting toxicity at higher doses.

Study 2: Pharmacokinetics in Animal Models

Another study focused on pharmacokinetics using rat models to evaluate absorption and distribution. The results demonstrated that after administration:

- The compound was rapidly absorbed.

- Peak plasma concentration was reached within 30 minutes.

属性

IUPAC Name |

methoxy-[methoxy(diphenyl)silyl]oxy-diphenylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26O3Si2/c1-27-30(23-15-7-3-8-16-23,24-17-9-4-10-18-24)29-31(28-2,25-19-11-5-12-20-25)26-21-13-6-14-22-26/h3-22H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDHRQJOOOVAAFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)O[Si](C3=CC=CC=C3)(C4=CC=CC=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26O3Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60619793 | |

| Record name | 1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60619793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94593-08-5 | |

| Record name | 1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60619793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。